

Application Notes and Protocols for Studying ODR1 Function in Transgenic Plants

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Compound of Interest				
Compound Name:	OdR1			
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and analyzing transgenic plants to investigate the function of the **ODR1** (ONE-HELIX-PROTEIN-DECAPPING-RELATED 1) gene, a key regulator of seed dormancy, germination, and proanthocyanidin biosynthesis.

Introduction to ODR1 Function

ODR1 is a crucial transcriptional co-regulator in plants, with significant roles in seed biology. In the model organism Arabidopsis thaliana, **ODR1** has been identified as a key factor influencing seed dormancy and germination. It achieves this, in part, by modulating the biosynthesis of proanthocyanidins (PAs), which are flavonoid polymers that impact seed coat color and dormancy. Research has shown that loss-of-function **odr1** mutants exhibit a lighter seed coat color and reduced levels of PAs.[1]

ODR1 functions by interacting with TRANSPARENT TESTA GLABRA 1 (TTG1), a central component of the MBW (MYB-bHLH-WD40) transcriptional activation complex. By forming a complex with TTG1, TRANSPARENT TESTA 2 (TT2), and TRANSPARENT TESTA 8 (TT8), **ODR1** enhances the activation of downstream proanthocyanidin biosynthesis genes, such as DFR (DIHYDROFLAVONOL 4-REDUCTASE) and ANS (ANTHOCYANIDIN SYNTHASE).[1][2]

This guide provides detailed protocols for generating transgenic plants with altered **ODR1** expression (overexpression and knockout) to facilitate further research into its molecular function and its potential as a target for crop improvement.



Data Presentation

The following tables summarize quantitative data from studies on **ODR1** function, providing a clear comparison between wild-type, mutant, and complemented plant lines.

Table 1: Proanthocyanidin Content in Arabidopsis Seeds

Genotype	Soluble PAs (A550 nm/g FW)	Insoluble PAs (A550 nm/g FW)
Wild-Type (Col-0)	0.85 ± 0.07	1.23 ± 0.11
odr1-2 mutant	0.42 ± 0.05	0.65 ± 0.08
ODR1 Complemented	0.81 ± 0.06	1.18 ± 0.10

Data are represented as means ± standard deviation.

Table 2: Relative Expression of Proanthocyanidin Biosynthesis Genes in Arabidopsis Seeds (4 Days After Pollination)

Gene	Wild-Type (Col-0)	odr1-2 mutant	ODR1 Complemented
DFR	1.00 ± 0.12	0.35 ± 0.04	0.95 ± 0.10
ANS	1.00 ± 0.15	0.41 ± 0.06	0.98 ± 0.13
TT2	1.00 ± 0.11	0.52 ± 0.07	1.03 ± 0.14
TT8	1.00 ± 0.13	0.68 ± 0.09	0.99 ± 0.12

Gene expression was determined by qRT-PCR and normalized to a reference gene (ACTIN8). Data are represented as means ± standard deviation of three biological replicates.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.



Protocol 1: Construction of an ODR1 Overexpression Vector

This protocol describes the creation of a binary vector for constitutive overexpression of the **ODR1** gene in plants, using the Cauliflower Mosaic Virus (CaMV) 35S promoter.

- RNA Isolation and cDNA Synthesis:
 - Isolate total RNA from Arabidopsis thaliana (Col-0) seedlings using a commercial plant RNA extraction kit.
 - Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) primers.
- PCR Amplification of ODR1 Coding Sequence:
 - Design primers to amplify the full-length coding sequence (CDS) of ODR1. Add restriction sites (e.g., BamHI and Sall) to the 5' ends of the forward and reverse primers, respectively, for subsequent cloning.
 - Perform PCR using the synthesized cDNA as a template.
 - Analyze the PCR product on a 1% agarose gel to confirm the expected size.
- Vector Preparation and Ligation:
 - Digest a suitable plant expression vector (e.g., pCAMBIA1301, which contains a CaMV 35S promoter and a selectable marker like hygromycin resistance) and the purified PCR product with BamHI and SalI.
 - Ligate the digested **ODR1** fragment into the linearized vector using T4 DNA ligase.
- Transformation of E. coli and Plasmid Verification:
 - Transform the ligation product into competent E. coli cells (e.g., DH5 α).
 - Select transformed colonies on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pCAMBIA1301).



 Isolate plasmid DNA from overnight cultures of selected colonies and verify the insertion of the ODR1 gene by restriction digestion and Sanger sequencing.

Protocol 2: Agrobacterium-Mediated Transformation of Arabidopsis thaliana

This protocol details the floral dip method for transforming Arabidopsis with the **ODR1** overexpression construct.[2][4]

- Preparation of Agrobacterium tumefaciens:
 - Transform the verified **ODR1** overexpression vector into a suitable Agrobacterium strain (e.g., GV3101) by electroporation.
 - Select transformed Agrobacterium colonies on LB agar plates containing appropriate antibiotics (e.g., kanamycin and rifampicin).
 - Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 28°C with shaking.
 - Use the 5 mL culture to inoculate 500 mL of LB with antibiotics and grow overnight to an OD600 of 1.5-2.0.
- Plant Preparation and Transformation:
 - Grow Arabidopsis thaliana plants until they have developed young floral buds.
 - Harvest the Agrobacterium culture by centrifugation and resuspend the pellet in an infiltration medium (e.g., 5% sucrose and 0.05% Silwet L-77).
 - Invert the Arabidopsis plants and dip the floral tissues into the Agrobacterium suspension for 30-60 seconds with gentle agitation.
 - Place the dipped plants in a tray, cover with a plastic dome to maintain high humidity, and keep in the dark for 16-24 hours.
 - Return the plants to normal growth conditions and allow them to set seed.



- Selection of Transgenic Plants:
 - Harvest the T1 seeds and sterilize them.
 - Plate the sterilized seeds on MS medium containing the appropriate selection agent (e.g., hygromycin).
 - Transgenic seedlings will be resistant to the selection agent and will develop into healthy green plants, while non-transgenic seedlings will not.
 - Transfer the resistant seedlings to soil and grow to maturity to collect T2 seeds.

Protocol 3: Generation of odr1 Knockout Lines using CRISPR/Cas9

This protocol provides a general workflow for creating **odr1** knockout mutants using the CRISPR/Cas9 system.

- Guide RNA (gRNA) Design and Vector Construction:
 - Design two or more gRNAs targeting the 5' exons of the ODR1 gene to increase the likelihood of generating a null allele.
 - Use online tools to design gRNAs with high on-target scores and low off-target potential.
 - Synthesize the gRNA sequences and clone them into a plant CRISPR/Cas9 vector that expresses the Cas9 nuclease and the gRNA. These vectors often contain a plant selectable marker.
- Plant Transformation and Selection:
 - Introduce the CRISPR/Cas9 construct into Arabidopsis using the Agrobacterium-mediated floral dip method described in Protocol 2.
 - Select T1 transgenic plants on a selective medium.
- Screening for Mutations:



- Extract genomic DNA from the leaves of T1 transgenic plants.
- Amplify the target region of the ODR1 gene by PCR.
- Sequence the PCR products to identify plants carrying mutations (insertions, deletions, or substitutions) at the target site.
- Analyze the sequencing data to identify plants with frame-shift mutations that are likely to result in a loss of gene function.
- Generation of Transgene-Free Mutant Lines:
 - Grow the T1 plants with identified mutations to produce T2 seeds.
 - Screen the T2 generation for plants that have inherited the desired mutation but have segregated away the CRISPR/Cas9 T-DNA. This can be done by PCR for the Cas9 gene.
 - Identify homozygous mutant plants in the T2 or T3 generation by sequencing.

Protocol 4: Analysis of Transgenic Plants

This protocol outlines the molecular and phenotypic analysis of the generated transgenic plants.

- Genomic DNA PCR:
 - Confirm the presence of the transgene in T1 and subsequent generations of overexpression lines by PCR using primers specific to the transgene.
- Quantitative Real-Time PCR (qRT-PCR):
 - Isolate RNA from relevant tissues (e.g., seeds, seedlings) of wild-type, overexpression, and knockout lines.
 - Synthesize cDNA and perform qRT-PCR using primers specific to **ODR1** and target downstream genes (e.g., DFR, ANS).
 - Normalize expression levels to a stably expressed reference gene (e.g., ACTIN8).[3]



• Phenotypic Analysis:

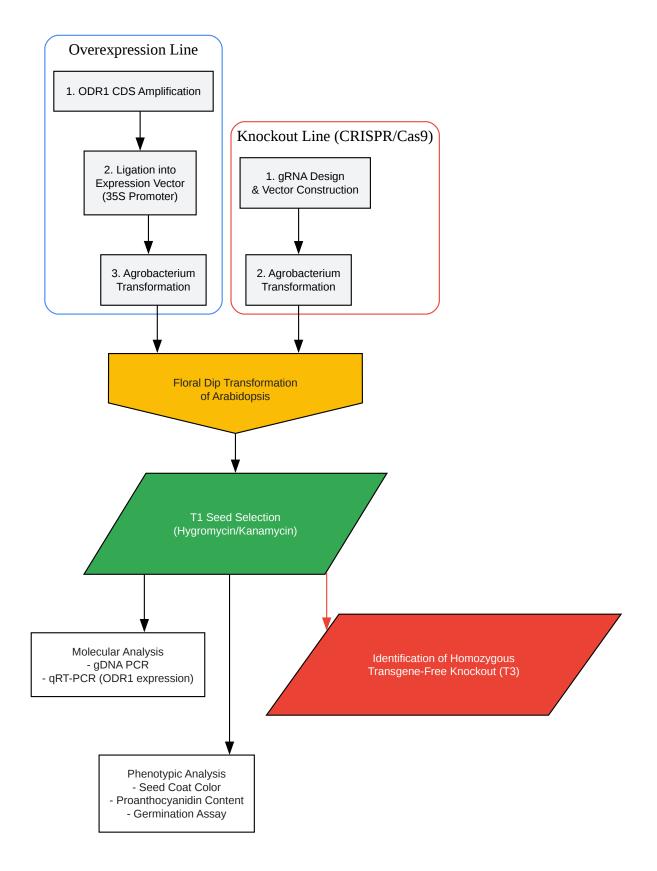
- Seed Coat Color: Visually inspect and document the seed coat color of mature, dry seeds from all plant lines.
- Proanthocyanidin Quantification: Extract and quantify soluble and insoluble PAs from mature seeds using established spectrophotometric methods.
- Germination Assays: Score the germination rates of seeds from different lines under various conditions (e.g., different light and temperature regimes) to assess dormancy.

Mandatory Visualizations ODR1 Signaling Pathway in Proanthocyanidin Biosynthesis

Caption: **ODR1** interacts with TTG1 to regulate proanthocyanidin biosynthesis.

Experimental Workflow for Generating and Analyzing ODR1 Transgenic Plants





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Caption: Workflow for creating and evaluating **ODR1** transgenic plants.



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